Cyclopentyl 4-trifluoromethylphenyl ketone

Vue d'ensemble

Description

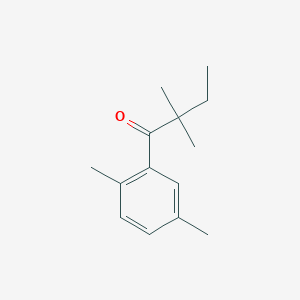

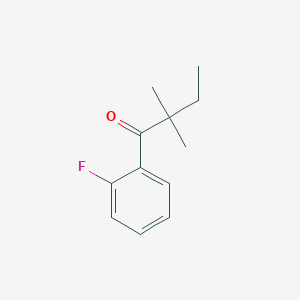

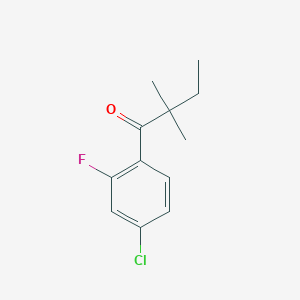

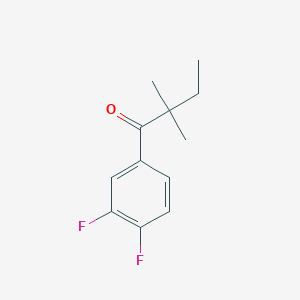

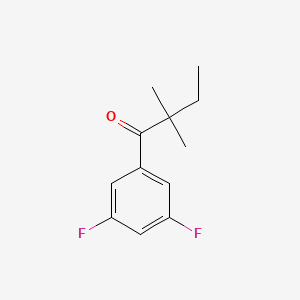

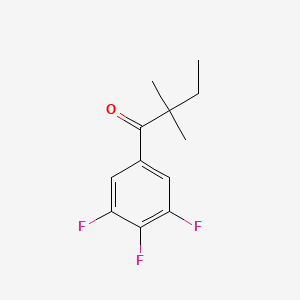

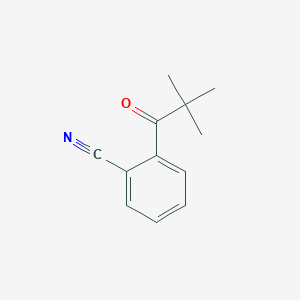

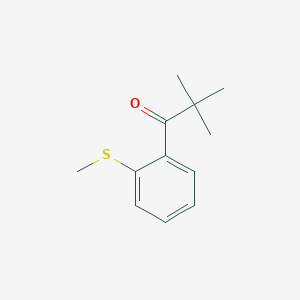

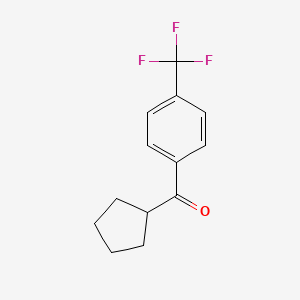

Cyclopentyl 4-trifluoromethylphenyl ketone (CTP) is a chemical compound belonging to the class of aryl ketones. It has a molecular weight of 242.24 and is a light yellow oil in physical form .

Synthesis Analysis

Trifluoromethyl ketones (TFMKs), such as CTP, are valuable synthetic targets and synthons in the construction of fluorinated pharmacons . A new and efficient protocol has been developed for the synthesis of ketamine, a similar compound, using a hydroxy ketone intermediate . This process involves five steps and could potentially be adapted for the synthesis of CTP .Molecular Structure Analysis

The linear formula of CTP is C13H13F3O . The InChI code is 1S/C13H13F3O/c14-13(15,16)11-7-5-10(6-8-11)12(17)9-3-1-2-4-9/h5-9H,1-4H2 .Chemical Reactions Analysis

While specific chemical reactions involving CTP are not mentioned in the search results, TFMKs in general are known for their role as key intermediates in medicinal chemistry .Physical And Chemical Properties Analysis

CTP is a light yellow oil . It has a molecular weight of 242.24 and a linear formula of C13H13F3O .Applications De Recherche Scientifique

Applications in Organic Synthesis

Reactivity and Catalysis : Cyclopentyl 4-trifluoromethylphenyl ketone's structural components, such as the cyclopentyl group, are utilized in various organic reactions to synthesize complex molecules. For instance, cyclopentyl organometallic reagents are noted for their ability to undergo reduction or addition reactions with aliphatic ketones, influenced by the choice of metal atom. This versatility allows for the synthesis of compounds like (+)-alpha-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid, which are of medicinal interest (Roy et al., 2009).

Catalytic Processes and Intermediate Formation : The cyclopentyl structure plays a pivotal role in catalytic processes and as intermediates in complex chemical reactions. For example, the formation of nickeladihydropyran from cyclopropyl ketone is a critical intermediate step in nickel-catalyzed cycloaddition reactions that yield cyclopentane compounds with specific carbonyl substituents (Ogoshi et al., 2006). Similarly, triflic imide catalyzed [3+2] cycloadditions of silyl enol ethers with donor-acceptor cyclopropanes, producing functionalized cyclopentanes, showcases the role of cyclopentyl structures in facilitating complex molecular constructions (Takasu et al., 2006).

Biosynthesis and Enzymatic Processes : In the realm of biosynthesis, cyclopentyl-related structures are involved in the formation of complex natural compounds. An example is the enzymatic formation of cyclopentyl[b]indole in the biosynthesis of scytonemin, a sunscreen compound produced by cyanobacteria. This process involves unique enzymatic cyclization and decarboxylation steps (Balskus & Walsh, 2009).

Applications in Synthetic Chemistry

Advanced Synthesis and Cycloadditions : Cyclopentyl 4-trifluoromethylphenyl ketone and its related structures are pivotal in the synthesis of complex organic compounds. For example, the intramolecular Heck cyclization is a crucial step in the enantioselective synthesis of compounds with neurotrophic factor-inducing capabilities, illustrating the compound's role in constructing intricate molecular structures (Drege et al., 2006).

Catalysis and Reaction Tuning : The cyclopentyl structure is instrumental in catalytic processes and tuning reactions. For instance, the reactivity profile of cyclopentylmetal reagents with ketones can be modified by altering the metal atom, showcasing the compound's role in fine-tuning chemical reactions for desired outcomes (Roy et al., 2009).

Propriétés

IUPAC Name |

cyclopentyl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O/c14-13(15,16)11-7-5-10(6-8-11)12(17)9-3-1-2-4-9/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWBRWPITZSVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642573 | |

| Record name | Cyclopentyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 4-trifluoromethylphenyl ketone | |

CAS RN |

578027-07-3 | |

| Record name | Cyclopentyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.